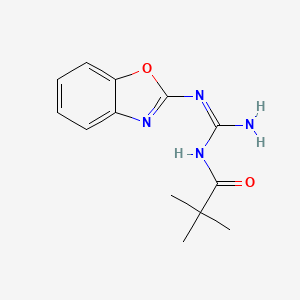

N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine

Description

N-(1,3-Benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine is a guanidine derivative featuring a benzoxazole ring system and a 2,2-dimethylpropanoyl (pivaloyl) substituent. The benzoxazole moiety provides a rigid aromatic framework, while the pivaloyl group introduces steric bulk and lipophilicity. This compound is structurally related to antiviral agents, as evidenced by its inclusion in a patent for Hepatitis B virus (HBV) treatment derivatives . Its design likely leverages the guanidine group’s capacity for hydrogen bonding and the benzoxazole ring’s role in directing molecular interactions, which are critical for biological activity.

Properties

IUPAC Name |

N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAAZIHHTVRDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2O1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N/C(=N\C1=NC2=CC=CC=C2O1)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine is a complex organic compound that exhibits significant biological activity due to its unique structural properties. This compound combines a benzoxazole moiety with a guanidine structure, which is known for its diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Structure:

- Molecular Formula: C13H16N4O2

- Molecular Weight: 256.29 g/mol

- IUPAC Name: this compound

The compound's structure features a benzoxazole ring linked to a guanidine group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can interact with various receptors, potentially influencing neurotransmission and other signaling pathways.

- Cell Proliferation and Apoptosis: The compound has been shown to affect pathways related to cell growth and programmed cell death, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Inhibition of growth |

| HeLa (Cervical) | 12.3 | Induction of apoptosis |

| A549 (Lung) | 18.7 | Cell cycle arrest |

These findings suggest that the compound could be further developed as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Study on Anticancer Activity:

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. -

Inflammation Model:

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to untreated controls. This suggests its potential use in managing inflammatory conditions.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives:

- SAR Analysis: Modifications to the benzoxazole or guanidine moieties have been shown to enhance biological activity.

- Synergistic Effects: Combining this compound with other therapeutic agents has resulted in enhanced efficacy against resistant cancer cell lines.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine is its role as an antiviral agent. Research indicates that this compound can inhibit the replication of viruses, particularly SARS-CoV-2, the virus responsible for COVID-19. A patent describes its use in pharmaceutical compositions aimed at treating COVID-19 by preventing viral replication through specific interactions with viral proteases . This highlights the compound's potential as a therapeutic agent in combating viral infections.

Physical Properties

This compound exhibits specific physical properties that influence its application in various fields:

| Property | Value |

|---|---|

| Density | 1.28 g/cm³ (predicted) |

| pKa (Acidity Constant) | 12.80 (predicted) |

These properties are essential for understanding how the compound behaves in biological systems and its potential interactions with other molecules .

Safety Profile

While specific safety data on this compound is limited, it is crucial to conduct comprehensive toxicity studies to assess its safety for human use. Preliminary assessments suggest that careful handling is necessary due to its chemical nature.

Potential Applications

Beyond medicinal uses, this compound may have applications in materials science. Its unique structure could be leveraged in developing new materials with specific optical or electronic properties. The benzoxazole moiety is known for its fluorescent properties, which could be useful in creating sensors or other optoelectronic devices.

Further Investigations

Ongoing research is essential to fully understand the breadth of applications for this compound. Future studies should focus on:

- Optimization of Antiviral Activity : Enhancing the potency and specificity against various viral strains.

- Exploration of Material Properties : Investigating its potential as a precursor for advanced materials.

- Toxicity Studies : Comprehensive assessments to ensure safety for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

- Structure : Replaces the pivaloyl group with a chloride ion, forming a zwitterionic salt .

- Synthesis: Prepared via reaction of 2-(1,3-benzoxazol-2-yl)guanidine with hydrochloric acid in ethanol, yielding a high-melting (538 K) crystalline product .

- Key Differences : The absence of the pivaloyl group reduces lipophilicity, while the chloride ion enhances solubility in polar solvents. Hydrogen-bonding networks (e.g., N–H⋯Cl interactions) dominate its crystal packing, contrasting with the bulkier, hydrophobic interactions expected in the pivaloyl derivative .

MK-6892

- Structure: Contains a 2,2-dimethylpropanoyl group but incorporates a pyridine-oxadiazole scaffold instead of benzoxazole .

- Biological Activity : Acts as a potent HCAR2 agonist with reduced flushing side effects compared to niacin. The larger scaffold demonstrates how steric bulk can optimize receptor binding despite a constrained ligand pocket .

- Comparison : Highlights the role of aromatic heterocycles (benzoxazole vs. pyridine-oxadiazole) in modulating receptor specificity.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Physicochemical Properties

- Lipophilicity : The pivaloyl group in the target compound increases logP compared to chloride salts (e.g., 2-(1,3-benzoxazol-2-yl)guanidinium chloride), enhancing membrane permeability.

- Melting Points :

- Target Compound: Expected to be lower than 538 K (chloride salt) due to reduced ionic character.

- MK-6892: Likely moderate melting point due to flexible oxadiazole linker .

Q & A

Basic: What are the established synthetic routes for N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine, and how is its purity validated?

Answer:

The synthesis of benzoxazole-containing guanidine derivatives typically involves condensation reactions between substituted benzoxazole precursors and acylated guanidine intermediates. For example, analogous compounds (e.g., 2-(1,3-benzothiazol-2-yl)guanidine) are synthesized via acid-catalyzed reactions between 2-aminothiophenol and cyanoguanidine, followed by recrystallization from ethanol to achieve high purity (~90% yield) . Characterization includes X-ray diffraction (XRD) to confirm molecular geometry and hydrogen-bonding patterns, as well as spectroscopic methods (NMR, IR) to verify functional groups. Purity validation often employs HPLC with UV detection or mass spectrometry to identify byproducts.

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:

DFT calculations, using hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p), can model the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites. For example, studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide demonstrated that solvent effects (via polarizable continuum models) and dispersion corrections improve accuracy in predicting reaction mechanisms . Researchers should compare results across multiple DFT methods (e.g., M06-2X vs. ωB97XD) to assess robustness, especially for non-covalent interactions like hydrogen bonding in crystal lattices .

Advanced: How can structural discrepancies in crystallographic data be resolved during refinement?

Answer:

Discrepancies in XRD data (e.g., planar vs. buckled molecular conformations) require careful refinement using software like SHELXL . For example, in 2-(1,3-benzothiazol-2-yl)guanidine, hydrogen-bonded dimers were resolved by applying distance restraints to amino H-atoms and refining anisotropic displacement parameters . Advanced strategies include:

- Testing multiple refinement models (e.g., twin refinement for twinned crystals).

- Validating thermal parameters against expected chemical behavior.

- Cross-referencing with spectroscopic data to confirm bond lengths/angles.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, guanidine derivatives generally require precautions against inhalation and skin contact. Safety measures include:

- Using fume hoods and personal protective equipment (gloves, lab coats).

- Storing the compound in airtight containers at room temperature, away from incompatible materials (strong oxidizers) .

- Disposing of waste via licensed facilities, as decomposition under fire conditions may release toxic gases (e.g., nitrogen oxides) .

Advanced: What experimental strategies can elucidate its potential antiviral activity, as suggested by patent data?

Answer:

Patent EP 2021/082470 indicates derivatives of this compound target hepatitis B virus (HBV) protease or polymerase . To validate antiviral activity:

- Conduct in vitro enzyme inhibition assays (e.g., fluorescence-based protease assays).

- Use surface plasmon resonance (SPR) to measure binding affinity to viral targets.

- Perform cell-based infectivity assays in HBV-replicating hepatoma cell lines (e.g., HepG2.2.15), monitoring viral DNA reduction via qPCR.

Advanced: How can hydrogen-bonding networks in the crystal lattice influence its physicochemical stability?

Answer:

Intermolecular N–H⋯N hydrogen bonds (as observed in 2-(1,3-benzothiazol-2-yl)guanidine) form dimeric and chain structures that enhance thermal stability and reduce hygroscopicity . Stability assessments should include:

- Thermogravimetric analysis (TGA) to measure decomposition temperatures.

- Dynamic vapor sorption (DVS) to evaluate moisture uptake.

- Comparative studies of polymorphs to identify the most stable crystalline form.

Basic: What spectroscopic techniques are most effective for characterizing its solution-phase behavior?

Answer:

- NMR : and NMR in deuterated DMSO or CDCl identify proton environments and confirm acyl/guanidine group connectivity.

- UV-Vis : Absorbance spectra (200–400 nm) detect π→π* transitions in the benzoxazole ring.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects fragmentation patterns indicative of structural motifs.

Advanced: What are the challenges in reconciling computational predictions with experimental reactivity data?

Answer:

Discrepancies often arise from approximations in DFT (e.g., neglecting solvent dynamics or relativistic effects). Mitigation strategies include:

- Benchmarking computational results against experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents).

- Incorporating explicit solvent molecules in simulations for reactions in protic media.

- Using multireference methods (e.g., CASSCF) for systems with significant electron correlation.

Basic: How is the compound’s stability under varying pH conditions assessed?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC.

- Degradation Product Analysis : LC-MS identifies hydrolysis products (e.g., benzoxazole or guanidine fragments).

- Kinetic Modeling : Determine half-lives and activation energy using Arrhenius plots.

Advanced: What role does the 2,2-dimethylpropanoyl group play in modulating biological activity?

Answer:

The bulky acyl group likely enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., replacing dimethylpropanoyl with acetyl) can quantify:

- LogP values (via shake-flask or chromatographic methods).

- Cellular uptake efficiency (e.g., fluorescence-tagged derivatives in confocal microscopy).

- Binding affinity to hydrophobic enzyme pockets (molecular docking simulations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.